N-(4-Hydroxyphenylacetyl)spermine

描述

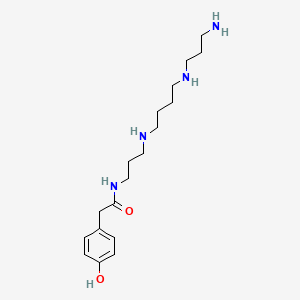

N-(4-羟基苯乙酰基)精胺是一种具有强大生物活性的合成化合物。它是精胺的衍生物,精胺是一种天然存在的聚胺,其结构特点是存在一个羟基苯乙酰基。 该化合物因其作为中枢神经系统中N-甲基-D-天冬氨酸 (NMDA) 受体的选择性拮抗剂的作用而特别引人注目 .

准备方法

N-(4-羟基苯乙酰基)精胺的合成涉及精胺与4-羟基苯乙酸的酰化。该反应通常需要使用偶联剂如二环己基碳二亚胺 (DCC) 来促进酰胺键的形成。 该反应在无水条件下进行,以防止中间产物的水解 .

该化合物的工业生产方法尚未得到充分的文献记录,可能是由于它在研究中的特殊用途而不是大规模生产。 有机合成的基本原理,包括重结晶或色谱等纯化步骤,将适用。

化学反应分析

N-(4-羟基苯乙酰基)精胺经历几种类型的化学反应:

氧化: 苯环上的羟基可以被氧化成醌衍生物。

还原: 酰胺键可以在强还原条件下被还原成胺。

取代: 羟基可以参与亲核取代反应,形成各种醚或酯衍生物。

科学研究应用

N-(4-Hydroxyphenylacetyl)spermine is known to be a wasp toxin analog, demonstrating selectivity for NMDA receptors in the mammalian central nervous system (CNS) and exhibiting greater potency than other analogs like PhTX-343 at locust neuromuscular junctions . This selectivity suggests potential applications in neuropharmacology, particularly in the modulation of synaptic transmission and neuroprotection.

Neuroprotective Effects

Research indicates that HPAS may play a role in neuroprotection by modulating NMDA receptor activity. NMDA receptors are critical for synaptic plasticity and memory function but can contribute to excitotoxicity when overactivated. By selectively targeting these receptors, HPAS could mitigate neuronal damage associated with conditions such as Alzheimer's disease and other neurodegenerative disorders.

Cancer Research

HPAS has shown promise in cancer research, particularly concerning its ability to influence polyamine metabolism. Polyamines are essential for cell growth and differentiation; thus, their dysregulation is often observed in cancerous cells. Studies have indicated that polyamine analogs can inhibit tumor growth by depleting intracellular polyamine levels or by acting as competitive inhibitors of polyamine biosynthesis enzymes .

Case Study: Tumor Imaging and Therapy

In experimental models, fluorinated spermidine analogs have been used as probes for tumor imaging due to their preferential accumulation in tumor tissues compared to normal tissues. This property could extend to HPAS, suggesting its utility in both diagnostic imaging and targeted therapy for tumors .

Biomarkers for Disease

Recent studies have explored the role of polyamines, including HPAS, as biomarkers for various diseases. For instance, alterations in spermine levels have been correlated with the severity of Parkinson's disease (PD). Elevated levels of certain polyamine metabolites were found to correlate with disease progression, indicating that HPAS could serve as a biomarker for PD severity and possibly other neurodegenerative diseases .

作用机制

N-(4-羟基苯乙酰基)精胺通过选择性结合NMDA受体发挥作用,抑制其活性。这种抑制阻止了钙离子的流入,而钙离子对于激活参与突触可塑性和神经保护的下游信号通路至关重要。 该化合物对NMDA受体而不是其他谷氨酸受体的选择性突出了其作为研究兴奋性神经传递的工具的潜力 .

相似化合物的比较

N-(4-羟基苯乙酰基)精胺因其对NMDA受体的效力和选择性而独一无二。类似化合物包括:

PhTX-343: 另一种黄蜂毒素类似物,但效力低于N-(4-羟基苯乙酰基)精胺。

N-(4-羟基苯丙酰基)精胺: 一种具有类似生物活性的相关化合物,但具有不同的结构特征

这些比较突出了N-(4-羟基苯乙酰基)精胺独特的结构和功能特性,使其成为神经药理学研究中一种宝贵的化合物。

生物活性

N-(4-Hydroxyphenylacetyl)spermine (CAS 130210-32-1) is a polyamine derivative that has garnered attention due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This compound is recognized as an analog of wasp venom toxins and has shown selective activity at various neurotransmitter receptors, including NMDA receptors.

This compound exhibits several biological activities, primarily through its interaction with neurotransmitter systems. It has been reported to be more potent than PhTX-343, a known wasp toxin analog, at the locust neuromuscular junction (NMJ), indicating its potential as a neuroactive agent . The compound's selectivity for NMDA receptors suggests it may play a role in modulating synaptic transmission and plasticity, which are crucial for learning and memory processes.

In Vitro Studies

In vitro studies have demonstrated that this compound can influence cell proliferation and cytotoxicity. Its effects on various cell lines have been assessed using assays designed to evaluate cell viability and proliferation rates. The compound has shown promise in enhancing cellular responses under specific conditions, potentially making it useful in therapeutic contexts where modulation of cell growth is desired .

Case Studies

Several studies have explored the pharmacological implications of this compound:

- Neuroprotective Effects : Research indicates that this compound may exert neuroprotective effects by modulating excitotoxicity associated with NMDA receptor overactivation. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Cancer Research : Preliminary findings suggest that this compound may inhibit tumor cell growth in specific cancer models. Its mechanism appears to involve the modulation of polyamine metabolism, which is often dysregulated in cancer cells .

- Inflammation : Inflammation-related studies have indicated that this compound might possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Comparative Biological Activity Table

属性

IUPAC Name |

N-[3-[4-(3-aminopropylamino)butylamino]propyl]-2-(4-hydroxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N4O2/c19-9-3-12-20-10-1-2-11-21-13-4-14-22-18(24)15-16-5-7-17(23)8-6-16/h5-8,20-21,23H,1-4,9-15,19H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHUIJOIIKXHEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCCNCCCCNCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60562311 | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130210-32-1 | |

| Record name | N-[3-[[4-[(3-Aminopropyl)amino]butyl]amino]propyl]-4-hydroxybenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130210-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-({4-[(3-Aminopropyl)amino]butyl}amino)propyl]-2-(4-hydroxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60562311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。